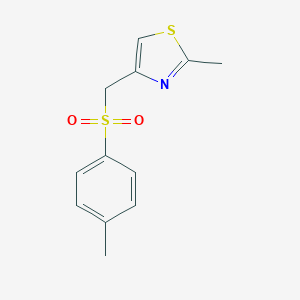![molecular formula C16H14N2O3S B274619 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274619.png)
3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one, also known as MSQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is not fully understood. However, studies have suggested that this compound may exert its anticancer properties by inhibiting the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticancer properties against various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. However, the exact biochemical and physiological effects of this compound are still being studied.
実験室実験の利点と制限
One advantage of using 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one in lab experiments is its relatively simple synthesis method. In addition, this compound exhibits strong fluorescence properties, making it a useful tool for fluorescence-based assays. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one. One direction is to further investigate its anticancer properties and potential mechanisms of action. Another direction is to explore its potential applications in materials science, such as the synthesis of novel fluorescent materials. Additionally, this compound could be used as a tool for the detection of metal ions in environmental and biological samples.
合成法
The synthesis of 3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one involves the reaction of 2,3-dichloroquinoxaline with 4-methylbenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain this compound.
科学的研究の応用
3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer properties. In materials science, this compound has been used as a building block for the synthesis of novel materials. In analytical chemistry, this compound has been employed as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C16H14N2O3S |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
3-[(4-methylphenyl)sulfonylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-12(9-7-11)22(20,21)10-15-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19) |
InChIキー |
LUXJREBPRDCWNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3NC2=O |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=CC=CC=C3NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]oxolan-2-one](/img/structure/B274539.png)
![2-{[5-(1H-benzimidazol-1-ylmethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(5-chlorothiophen-2-yl)ethanone](/img/structure/B274540.png)
![4-[3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274546.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274549.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B274553.png)
![1-[4-(2,2-Dichlorocyclopropyl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B274558.png)
![N-[3-chloro-2-(piperidin-1-yl)phenyl]-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B274561.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(2,2-dichlorocyclopropyl)phenyl]ethanone](/img/structure/B274562.png)

![Ethyl 3-[(4-methylphenyl)sulfonyl]quinoxaline-2-carboxylate](/img/structure/B274565.png)
![4-[3-[2-(3-hydroxy-1-benzothiophen-2-yl)-2-oxoethyl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274580.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B274581.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B274582.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B274583.png)